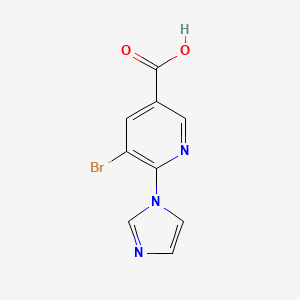

5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid

描述

IUPAC Nomenclature and Systematic Identification

The systematic naming of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound's official name reflects its complex substitution pattern on the pyridine ring system. According to established nomenclature principles, the base structure is nicotinic acid (pyridine-3-carboxylic acid), with systematic modifications at specific positions.

The molecular formula for this compound is C₉H₆BrN₃O₂, with a calculated molecular weight of 268.07 grams per mole. This formulation indicates the presence of nine carbon atoms, six hydrogen atoms, one bromine atom, three nitrogen atoms, and two oxygen atoms within the molecular structure. The systematic identification includes key structural identifiers that distinguish it from related compounds in the same chemical family.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆BrN₃O₂ |

| Molecular Weight | 268.07 g/mol |

| Chemical Name | 5-bromo-6-imidazol-1-ylpyridine-3-carboxylic acid |

| Registry Numbers | Various systematic codes |

The compound's Chemical Abstracts Service registry system provides unique identification codes that facilitate database searches and literature reviews. The systematic name construction follows the principle of identifying the longest carbon chain containing the carboxylic acid functional group, establishing the pyridine ring as the core structure, and indicating substituent positions using numerical locants.

Related compounds in the nicotinic acid derivative family include 6-(1H-Imidazol-1-yl)nicotinic acid, which lacks the bromine substitution, and 5-Bromonicotinic acid, which lacks the imidazole attachment. These structural relationships help establish the systematic nomenclature patterns for this class of compounds.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound reflects the three-dimensional arrangement of atoms resulting from the hybridization states of constituent atoms and intramolecular interactions. The pyridine ring system adopts a planar configuration characteristic of aromatic heterocycles, with bond angles approximating 120 degrees around the ring structure.

The imidazole ring attachment at the 6-position introduces additional conformational considerations. The imidazole moiety, being a five-membered aromatic heterocycle containing two nitrogen atoms, maintains planarity within its ring system. The connection between the pyridine and imidazole rings occurs through a nitrogen-carbon bond that allows for rotational freedom around this axis.

| Structural Feature | Geometric Parameter | Expected Value |

|---|---|---|

| Pyridine Ring | Bond angles | ~120° |

| Carboxylic Acid | C-O bond length | ~1.25 Å |

| Bromine Substitution | C-Br bond length | ~1.90 Å |

| Imidazole Ring | N-C bond length | ~1.35 Å |

The bromine atom at the 5-position significantly influences the molecular geometry due to its substantial van der Waals radius and electronegativity. This halogen substitution creates steric hindrance that affects the overall molecular conformation and potentially influences the orientation of the adjacent imidazole ring. The electronegativity difference between bromine and carbon also contributes to the molecule's dipole moment and electronic distribution.

Conformational analysis reveals that the carboxylic acid group can adopt different orientations relative to the pyridine ring plane. The preferred conformation depends on intramolecular hydrogen bonding possibilities and steric interactions between substituents. Computational studies of similar nicotinic acid derivatives suggest that coplanar arrangements often represent energy minima due to extended conjugation effects.

X-Ray Crystallographic Studies

X-ray crystallographic analysis provides definitive structural information for solid-state molecular arrangements. While specific crystallographic data for this compound may be limited in the available literature, crystallographic studies of closely related compounds offer valuable structural insights.

The Cambridge Structural Database contains extensive crystallographic information for nicotinic acid derivatives and imidazole-containing compounds. Studies of 5-bromonicotinic acid have revealed important packing arrangements and hydrogen bonding patterns that likely influence the solid-state structure of the target compound.

Crystallographic investigations of related compounds demonstrate that carboxylic acid groups typically engage in strong hydrogen bonding interactions. These interactions often lead to dimeric arrangements where two carboxylic acid groups form complementary hydrogen bonds, creating stable supramolecular structures. The presence of both bromine and imidazole substituents introduces additional intermolecular interaction possibilities.

| Crystallographic Parameter | Related Compounds | Expected Range |

|---|---|---|

| Unit cell dimensions | Variable | Depends on packing |

| Space group | P21/c (common) | Monoclinic systems |

| Density | 1.6-1.8 g/cm³ | Typical for brominated organics |

| Hydrogen bond distances | O-H···O | 2.5-2.8 Å |

The imidazole ring system in crystalline arrangements often participates in π-π stacking interactions with other aromatic systems. These non-covalent interactions contribute to crystal stability and influence physical properties such as melting point and solubility. The electron-deficient pyridine ring can also engage in aromatic stacking arrangements that affect crystal packing efficiency.

Research on metal-organic coordination networks constructed from nicotinic acid derivatives demonstrates the importance of understanding crystallographic behavior for applications in materials science. The structural features revealed through X-ray diffraction studies provide essential information for predicting intermolecular interactions and designing functional materials.

Comparative Structural Analysis with Related Nicotinic Acid Derivatives

Comparative structural analysis illuminates the unique features of this compound relative to other nicotinic acid derivatives. This analysis encompasses electronic effects, steric influences, and conformational preferences that distinguish this compound from its structural analogs.

The parent compound, 6-(1H-Imidazol-1-yl)nicotinic acid, lacks the bromine substitution at the 5-position. This absence significantly affects the electronic distribution within the pyridine ring and alters the compound's chemical reactivity. The electron-withdrawing nature of bromine enhances the electrophilicity of the pyridine ring and influences the acidity of the carboxylic acid group.

| Compound | Bromine Present | Imidazole Present | Molecular Weight | Key Differences |

|---|---|---|---|---|

| This compound | Yes | Yes | 268.07 g/mol | Both substituents |

| 6-(1H-Imidazol-1-yl)nicotinic acid | No | Yes | 189.18 g/mol | No halogen |

| 5-Bromonicotinic acid | Yes | No | 202.01 g/mol | No imidazole |

| Nicotinic acid | No | No | 123.11 g/mol | Parent structure |

Structural comparison with 5-Bromonicotinic acid reveals the impact of imidazole substitution on molecular properties. The imidazole ring introduces additional hydrogen bonding capabilities and significantly increases the molecular complexity. The nitrogen atoms within the imidazole ring can serve as both hydrogen bond donors and acceptors, expanding the range of possible intermolecular interactions.

The positioning of substituents around the pyridine ring creates distinct steric environments that influence conformational preferences. In this compound, the proximity of the bromine atom to the imidazole ring generates steric interactions that constrain the relative orientations of these groups. This constraint affects the molecule's three-dimensional shape and potentially influences its binding affinity to biological targets.

Electronic effects arising from the combination of electron-withdrawing bromine and electron-donating imidazole substituents create a unique electronic environment within the pyridine ring. This electronic distribution affects chemical reactivity patterns and influences the compound's behavior in various chemical transformations. The interplay between these opposing electronic effects contributes to the compound's distinctive chemical properties compared to singly substituted analogs.

属性

IUPAC Name |

5-bromo-6-imidazol-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O2/c10-7-3-6(9(14)15)4-12-8(7)13-2-1-11-5-13/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAJFHJCTNGAQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=C(C=C(C=N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid typically involves the following steps:

Imidazole Substitution: The substitution of a hydrogen atom with an imidazole ring.

A common method involves the bromination of 6-chloronicotinic acid followed by the substitution reaction with imidazole under suitable conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions.

Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or thiols can be used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would reduce the imidazole ring.

科学研究应用

Medicinal Chemistry

5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid serves as a valuable building block in the synthesis of pharmaceutical compounds. Its structural similarity to other biologically active molecules allows researchers to explore its potential as a therapeutic agent.

Case Study:

Research has indicated that imidazole derivatives can interact with various biological targets, influencing biochemical pathways. For instance, studies have shown that compounds containing imidazole can inhibit specific enzymes involved in disease processes, suggesting potential applications in drug development.

Organic Synthesis

This compound acts as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including substitution and coupling reactions.

Key Reactions:

- Substitution Reactions: The bromine atom can be replaced with other nucleophiles, enhancing the compound's versatility.

- Coupling Reactions: It can be utilized in cross-coupling reactions to form more complex structures, which are essential in developing new materials and pharmaceuticals.

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Replacement of bromine with nucleophiles | Azido derivatives |

| Coupling | Formation of complex molecules | Biologically active compounds |

Biological Studies

The compound is used to study the interactions of imidazole-containing molecules with biological targets. Its unique structure allows it to form hydrogen bonds and coordinate with metal ions, enhancing binding affinity to enzymes and receptors.

Biological Activity:

Research indicates that this compound exhibits activities similar to those of vitamin B3 (niacin), which could influence metabolic pathways and cellular functions.

作用机制

The mechanism of action of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through the imidazole ring, which can form hydrogen bonds and coordinate with metal ions. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

Below is a comparative analysis of 5-bromo-6-(1H-imidazol-1-yl)nicotinic acid and related compounds:

*Note: Direct references to this compound are absent in the evidence; data inferred from analogs.

Reactivity and Functional Group Analysis

- Bromine Substitution : Bromine at the 5-position in nicotinic acid derivatives facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), as seen in analogs like 5-bromo-2-(1H-imidazol-1-yl)pyrimidine .

- Imidazole vs. Benzimidazole : The imidazole ring in the target compound offers hydrogen-bonding sites, whereas benzimidazole derivatives (e.g., ) exhibit enhanced aromatic stacking but reduced solubility .

- Carboxylic Acid Group : The presence of a carboxylic acid in nicotinic acid derivatives (vs. its absence in pyrimidine or imidazole analogs) improves water solubility and enables salt formation for pharmaceutical formulations .

生物活性

5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid is an imidazole derivative that has garnered attention for its diverse biological activities. This compound, with a molecular formula of C9H6BrN3O2 and a molecular weight of approximately 268.07 g/mol, features a unique structure that combines the properties of both imidazole and nicotinic acid. The presence of bromine in its structure may significantly influence its biological interactions and pharmacological potential.

Chemical Structure and Properties

The structural configuration of this compound includes:

- Imidazole Ring : A five-membered heterocyclic structure containing two nitrogen atoms.

- Pyridine Ring : A six-membered aromatic ring with one nitrogen atom.

- Carboxylic Acid Group : Enhances solubility and potential interactions with biological targets.

This combination allows the compound to engage with various biological pathways, making it a candidate for further research in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated:

- Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity against various fungal strains, including Candida albicans. The specific MIC values for antifungal activity are still under investigation but suggest potential therapeutic applications in treating fungal infections .

The biological activity of this compound is believed to be mediated through its interactions with enzymes and receptors involved in critical biochemical pathways. Studies have shown that imidazole derivatives can influence:

- Enzyme Inhibition : Compounds like this may inhibit enzymes crucial for microbial survival.

- Receptor Modulation : The ability to bind to various receptors could lead to changes in cellular signaling pathways, impacting inflammation and infection responses.

Case Studies and Research Findings

Several studies have explored the potential applications of this compound:

- Antiviral Studies : Research has indicated that imidazole derivatives can exhibit antiviral properties, potentially offering new avenues for treating viral infections such as SARS-CoV-2 .

- Docking Studies : Molecular docking studies have suggested that this compound can bind effectively to target proteins involved in microbial resistance mechanisms, enhancing its therapeutic potential .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds to understand the influence of halogen substitution on activity.

Table 2: Comparison of Imidazole Derivatives

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Contains bromine | Exhibits strong antibacterial properties |

| 6-(1H-Imidazol-1-yl)nicotinic acid | Lacks bromine | Similar biological activities without halogenation |

| 5-Chloro-6-(1H-imidazol-1-yl)nicotinic acid | Chlorine instead of bromine | Different halogen may affect reactivity |

常见问题

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid?

- Methodological Answer : Employ a combination of HPLC (for purity assessment) and NMR spectroscopy (for structural confirmation). For impurities, cross-reference with established standards for imidazole derivatives, such as those cataloged in pharmaceutical impurity databases (e.g., EP/JP monographs) . Solubility and stability studies should use UV-Vis spectroscopy in buffered solutions (pH 1–12) to simulate physiological conditions .

Q. How can researchers optimize synthetic pathways for this compound to minimize side products?

- Methodological Answer : Utilize factorial design experiments to test variables like temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify interactions between bromination efficiency, imidazole coupling rates, and acid stability . Monitor intermediates via LC-MS to trace undesired byproducts (e.g., dehalogenated species) .

Q. What computational tools are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to model electron density at the bromine site. Compare with analogous nicotinic acid derivatives to predict regioselectivity. Software like Gaussian or ORCA can simulate transition states for SNAr mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer : Apply meta-analysis frameworks to reconcile discrepancies. For example:

- Step 1 : Classify assay conditions (e.g., cell lines, incubation times) into a matrix to identify confounding variables .

- Step 2 : Use multivariate regression to isolate the compound’s intrinsic activity from assay-specific artifacts .

- Step 3 : Validate hypotheses via isothermal titration calorimetry (ITC) to measure binding thermodynamics under controlled conditions .

Q. What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Analysis : Conduct Michaelis-Menten experiments with varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

- Structural Biology : Co-crystallize the compound with target enzymes (e.g., kinases) for X-ray crystallography to visualize binding pockets .

- Mutagenesis : Engineer enzyme mutants (e.g., cysteine-to-alanine substitutions) to probe critical residues for interaction .

Q. How can researchers design experiments to assess the environmental fate of this compound in aqueous systems?

- Methodological Answer :

- Photodegradation Studies : Use solar simulators with controlled UV intensity to measure degradation half-lives. Analyze metabolites via HRMS .

- Adsorption Experiments : Test interactions with environmental matrices (e.g., clay, humic acid) using batch equilibrium methods and Langmuir isotherm models .

Methodological Frameworks for Data Interpretation

Q. What statistical approaches are appropriate for analyzing dose-response relationships in toxicity studies?

- Answer : Apply logistic regression or probit analysis to model EC₅₀ values. For non-linear responses, use hierarchical Bayesian models to account for inter-experiment variability . Pair with toxicity pathway mapping (e.g., KEGG pathways) to link molecular targets to phenotypic outcomes .

Q. How should researchers validate synthetic intermediates when scaling up production?

- Answer : Implement quality-by-design (QbD) principles:

- Critical Quality Attributes (CQAs) : Define thresholds for yield, purity, and particle size .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .

- Design Space Exploration : Map parameter ranges (e.g., pressure, stirring rate) using response surface methodology (RSM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。